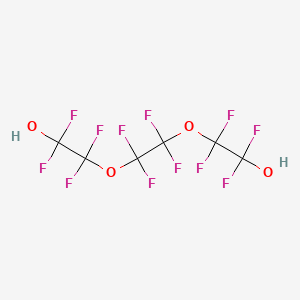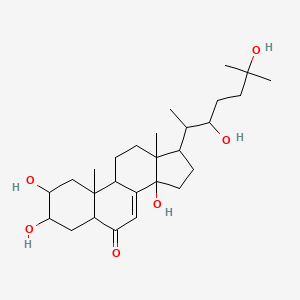
2,3,14,22,25-Pentahydroxycholest-7-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,14,22,25-Pentahydroxycholest-7-en-6-one is a steroid compound with the molecular formula C27H44O6. It is a derivative of cholesterol and is known for its multiple hydroxy groups and a ketone group at the 6th position. This compound is also referred to as ponasterone A or 25-deoxyecdysterone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,14,22,25-Pentahydroxycholest-7-en-6-one typically involves multiple steps starting from cholesterol or its derivatives. The process includes selective hydroxylation at specific positions and oxidation to introduce the ketone group at the 6th position. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and hydroxylating agents such as osmium tetroxide (OsO4) .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using microbial transformation of cholesterol. Specific strains of bacteria or fungi can be employed to introduce the necessary functional groups through enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,14,22,25-Pentahydroxycholest-7-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), osmium tetroxide (OsO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
2,3,14,22,25-Pentahydroxycholest-7-en-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its role in insect molting and development as it is a precursor to ecdysteroids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry: Utilized in the production of insect growth regulators and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,14,22,25-Pentahydroxycholest-7-en-6-one involves its interaction with specific receptors in biological systems. In insects, it binds to ecdysone receptors, triggering a cascade of events that lead to molting and development. The compound’s molecular targets include nuclear receptors and signaling pathways involved in growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ecdysone: Another ecdysteroid with similar biological functions but with an additional hydroxy group at the 20th position.
20-Hydroxyecdysone: A more hydroxylated derivative with potent biological activity.
3-Epiecdysone: A stereoisomer with different spatial arrangement of hydroxy groups.
Uniqueness
2,3,14,22,25-Pentahydroxycholest-7-en-6-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 6th position. This structural uniqueness contributes to its distinct biological activities and applications .
Propriétés
IUPAC Name |
17-(3,6-dihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEZCKBFRMILAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859826 |
Source


|
| Record name | 2,3,14,22,25-Pentahydroxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
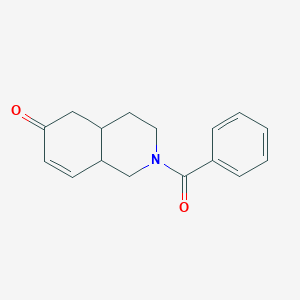

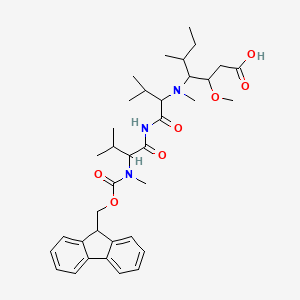
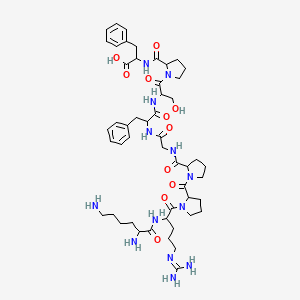
![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
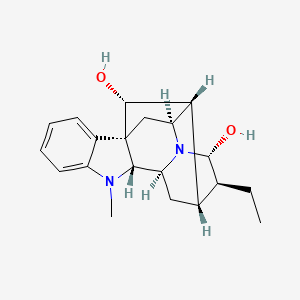
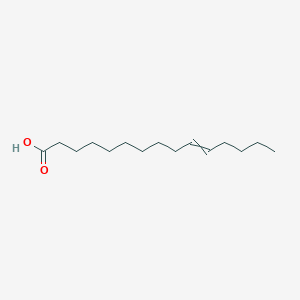
![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13395684.png)
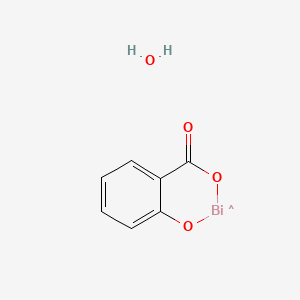
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2](/img/structure/B13395702.png)
![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)
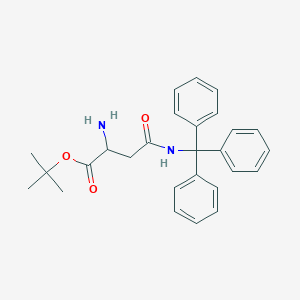
![6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]-](/img/structure/B13395719.png)
